2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S/c1-10-3-4-12(7-11(10)2)16-9-26-18(20-16)21-17(23)14-8-13(22(24)25)5-6-15(14)19/h3-9H,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUALAPQEBMUVAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Nitration of Benzamide:
Chlorination: The chlorination of the phenyl ring can be carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling Reactions: The final step involves coupling the thiazole derivative with the chlorinated nitrobenzamide under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance yield and purity while minimizing human error and exposure to hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amines under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to yield corresponding amines.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic aromatic substitution.
Major Products Formed
Reduction: Formation of amines from the nitro group.
Substitution: Formation of substituted derivatives where the chloro group is replaced by other functional groups.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that compounds similar to 2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide exhibit significant anticancer properties. For instance, thiazole derivatives have been studied for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. A study demonstrated that thiazole-based compounds can effectively target cancer cell lines, suggesting potential therapeutic applications in oncology .
2. Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. Thiazole derivatives are known for their ability to disrupt microbial cell walls and inhibit growth. Research has highlighted the effectiveness of similar compounds against bacteria and fungi, indicating potential uses in developing new antibiotics .
3. Enzyme Inhibition
Another significant application of this compound lies in its potential as an enzyme inhibitor. Studies have reported that thiazole derivatives can inhibit specific enzymes linked to disease pathways, including those involved in cancer progression and metabolic disorders. This inhibition can lead to the development of novel therapeutic agents targeting these enzymes .
Material Science Applications
1. Chemical Sensors
The unique electronic properties of thiazole derivatives make them suitable for use in chemical sensors. Research has explored their application in detecting various analytes through changes in conductivity or fluorescence when exposed to specific chemicals. The incorporation of this compound into sensor designs could enhance sensitivity and selectivity .
2. Conductive Polymers
The compound's ability to participate in redox reactions makes it a candidate for use in conductive polymers. These materials have applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The integration of thiazole moieties can improve the charge transport properties of these polymers .
Case Studies
Mechanism of Action
The mechanism by which 2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide exerts its effects involves interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thiazole ring may enhance binding affinity to specific proteins, modulating their activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Observations:
- Positional Effects : The target compound’s 3,4-dimethylphenyl group on the thiazole contrasts with the 2-chloro-3-methylphenyl group in the G6PC-active analog . This suggests that substituent position (e.g., ortho vs. para) significantly impacts biological outcomes.
- Steric and Electronic Modulation : The 3,4-dimethylphenyl group introduces steric bulk and lipophilicity, which could affect membrane permeability compared to analogs with smaller substituents (e.g., methoxy or halogens) .
Comparison with Thiadiazole Derivatives
While the target compound contains a 1,3-thiazole ring, 1,3,4-thiadiazole derivatives (e.g., (E)-N-(4-chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine) are noted for insecticidal and fungicidal activities . The replacement of thiazole with thiadiazole alters ring electronics and hydrogen-bonding capacity, likely diversifying biological targets.
Biological Activity
2-Chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies to provide a comprehensive overview.
- Chemical Formula : C₁₃H₁₃ClN₂OS
- Molecular Weight : 280.77 g/mol
- CAS Number : 565165-38-0
- MDL Number : MFCD03423373
The compound features a thiazole ring and a nitro group, which are often associated with various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The thiazole moiety is known for its effectiveness against a range of bacterial strains.
A study highlighted the structure-activity relationship (SAR) of thiazole derivatives, demonstrating that modifications on the thiazole ring can enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the nitro group is also crucial for its antimicrobial efficacy.
Anticancer Activity
Thiazole derivatives have been explored for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation in vitro. In particular:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways.
- Case Studies : In vitro studies on human cancer cell lines (e.g., MCF-7 and HeLa) demonstrated that the compound significantly reduced cell viability at micromolar concentrations.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Potential inhibition of kinases |
Case Studies
- Antimicrobial Efficacy : A comprehensive study evaluated the effectiveness of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to our target compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range.
- Cancer Cell Line Studies : Research conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
Q & A
Q. Table 1: Comparison of Reaction Conditions
| Variable | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 20–25°C | Higher temps risk decomposition |
| Solvent | Pyridine/DCM | Pyridine neutralizes HCl byproduct |
| Reaction Time | 12–24 hours | Shorter times reduce conversion |
Basic: What spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., nitro group deshielding at δ ~8.2 ppm for aromatic protons) and confirms amide bond formation (N–H resonance at δ ~10–12 ppm) .
- X-Ray Crystallography : Single-crystal analysis (using SHELXL ) resolves bond lengths/angles and hydrogen-bonding networks (e.g., N–H⋯N interactions stabilizing thiazole-amide dimers) . For example, intermolecular C–H⋯O/F interactions in related compounds improve crystal packing .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (theoretical: 399.83 g/mol) and detects fragmentation patterns indicative of nitro or chloro substituents .
Advanced: How can researchers resolve contradictions in spectroscopic data arising from polymorphic or solvate forms of this compound?
Methodological Answer:
Contradictions in NMR or XRD data may stem from polymorphism or solvent inclusion. Strategies include:
Thermal Analysis : DSC/TGA identifies solvate loss events (e.g., endothermic peaks at 100–150°C) .
Variable-Temperature XRD : Monitors structural changes under controlled conditions to distinguish polymorphs .
Solvent Screening : Recrystallization in diverse solvents (e.g., methanol vs. DMSO) isolates stable forms .
DFT Calculations : Predicts energetically favorable conformers and validates experimental data .
Example : A study on nitazoxanide derivatives found that methanol solvates exhibit distinct hydrogen-bonding vs. unsolvated crystals, altering NMR splitting patterns .
Advanced: What computational and experimental approaches are recommended to elucidate this compound’s biological targets (e.g., enzyme inhibition)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against bacterial targets (e.g., PFOR enzyme in anaerobic organisms, analogous to nitazoxanide derivatives ). Focus on the nitro group’s electron-deficient region for binding interactions.
- Enzyme Assays : Measure inhibition kinetics (e.g., NADH oxidation rates in PFOR assays) at varying compound concentrations (IC₅₀ determination) .
- Microbiological Profiling : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) under aerobic/anaerobic conditions to assess target specificity .
Advanced: How can researchers design experiments to isolate and characterize reactive intermediates in the synthesis of this compound?
Methodological Answer:
- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates like acylated thiazol-2-amine during coupling .
- Quench-and-Isolate : Halt reactions at 50% conversion (TLC monitoring), then extract intermediates via flash chromatography .
- Trapping Agents : Add thiophiles (e.g., thiophenol) to stabilize reactive acyl chloride intermediates .
Example : In analogous syntheses, 2-chloro-5-nitrobenzoyl chloride was isolated via distillation after thionyl chloride-mediated activation of the carboxylic acid .
Advanced: What strategies mitigate crystallographic refinement challenges for this compound’s high-Z atoms (e.g., Cl, S)?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to enhance scattering from heavy atoms.
- Anisotropic Refinement : SHELXL models thermal displacement parameters (ADPs) for Cl and S atoms to reduce residual density errors.
- Twinned Data : For twinned crystals, apply HKLF 5 format in SHELXL and refine using BASF parameters .
Example : A study on N-(5-chlorothiazol-2-yl)benzamide derivatives achieved R1 < 0.05 via anisotropic refinement of Cl and S atoms .
Advanced: How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s pharmacological profile?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace nitro with cyano or sulfonamide groups) and assess bioactivity .
- Pharmacokinetic Profiling : Measure logP (HPLC) and metabolic stability (microsomal assays) to optimize bioavailability.
- Toxicity Screening : Use zebrafish or HEK293 cell models to evaluate cytotoxicity and selectivity .
Q. Table 2: SAR Design Framework
| Modification | Assay Type | Expected Impact |
|---|---|---|
| Nitro → Cyano | Antibacterial IC₅₀ | Enhanced solubility |
| Chloro → Fluoro | LogP measurement | Improved membrane permeation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
